REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([NH2:11])=[O:10].[CH2:12](N(CC)CC)[CH3:13].[Si](C#C)(C)(C)C.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1.CN(C=O)C.CCOC(C)=O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CO.O>[C:12]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([NH2:11])=[O:10])#[CH:13] |f:3.4,^1:62,64,83,102|
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Name
|
|
Quantity
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5 mL
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Type
|
solvent
|
Smiles
|
O
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Name
|
|
Quantity
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1.75 g
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Type
|
reactant
|
Smiles
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IC1=C(C=CC=C1)CC(=O)N
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Name
|
Cu(I)I
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Quantity
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0.064 g
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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3.27 mL
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Type
|
reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
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Quantity
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10 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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0.194 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
|
Quantity
|
1.52 mL
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Type
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reactant
|
Smiles
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[Si](C)(C)(C)C#C
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Name
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Quantity
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2.805 mL
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Type
|
reactant
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Smiles
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CCCC[N+](CCCC)(CCCC)CCCC.[F-]
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Name
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|
Quantity
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25 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Type
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CUSTOM
|
Details
|
The mixture was stirred for 10 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction mixture was then stirred at room temperature for 18 hours
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Duration
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18 h
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
purified by silica gel chromatography (Biotage Isolera, 40 g Si cartridge, 0-100% EtOAc in petroleum benzine 40-60° C.)
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Type
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CUSTOM
|
Details
|
to give a beige solid
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Type
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ADDITION
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Details
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was added
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Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
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Type
|
ADDITION
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Details
|
diluted with EtOAc (100 mL) and sat. aq. NaHCO3 (100 mL)
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Type
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CUSTOM
|
Details
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The layers were separated
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Type
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EXTRACTION
|
Details
|
aqueous layer was extracted with EtOAc (100 mL)
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Type
|
WASH
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Details
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washed with water (100 mL), brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
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Type
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CUSTOM
|
Details
|
to give the crude product
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Type
|
CUSTOM
|
Details
|
The material was purified by silica gel chromatography (Biotage Isolera, 40 g Si cartridge, 0-100% EtOAc in petroleum benzine 40-60° C.
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1=C(C=CC=C1)CC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.239 g | |
YIELD: PERCENTYIELD | 22% | |
YIELD: CALCULATEDPERCENTYIELD | 22.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |